molecular formula C23H26N4O3 B2707790 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide CAS No. 852368-25-3

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide

Cat. No. B2707790
CAS RN: 852368-25-3
M. Wt: 406.486
InChI Key: NKTQWWQIQMVQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Novel Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

One application of similar compounds is in the discovery and development of novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. Compounds with a bis(heteroaryl)piperazine (BHAP) structure, which shares some similarity in molecular design, have been identified as potent inhibitors of HIV-1 reverse transcriptase. These inhibitors represent a significant step forward in the treatment of HIV-1 due to their enhanced potency compared to previous generations of drugs (Romero et al., 1994).

H1-Antihistaminic Agents

Another application can be seen in the development of H1-antihistaminic agents, where analogs of piperazine, such as 2-(4-substituted-1-piperazinyl)benzimidazoles, have been synthesized and tested for their antihistaminic activity. These compounds exhibit significant in vitro and in vivo antihistaminic activities, with some showing potent effects comparable to or greater than established antihistamines (Iemura et al., 1986).

Antimicrobial Activities

Compounds containing piperazine units have also been synthesized and evaluated for their antimicrobial properties. For example, novel triazole derivatives, including those with a piperazine component, have shown good to moderate activities against various microorganisms. This indicates the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Analgesic and Anti-inflammatory Agents

Further research has led to the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as potential analgesic and anti-inflammatory agents. These studies demonstrate the chemical versatility of compounds incorporating piperazine units and their potential therapeutic benefits (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

Compounds with a piperazine moiety have been evaluated for their anticonvulsant activity, indicating their potential application in treating epilepsy and other seizure disorders. These studies highlight the importance of structural optimization for achieving desired pharmacological effects (Obniska et al., 2015).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-30-18-8-6-17(7-9-18)27-14-12-26(13-15-27)11-10-24-23(29)22(28)20-16-25-21-5-3-2-4-19(20)21/h2-9,16,25H,10-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTQWWQIQMVQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide

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